1-Methanesulfonyl-2,5-dimethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

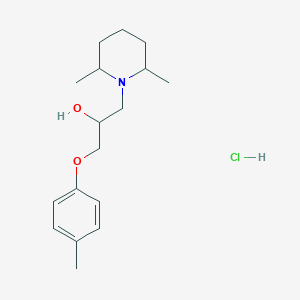

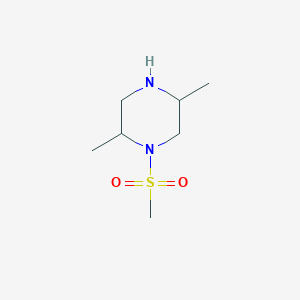

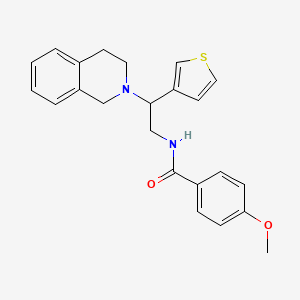

1-Methanesulfonyl-2,5-dimethylpiperazine is a chemical compound with the molecular formula C7H16N2O2S . It is typically available in the form of a hydrochloride salt . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperazine ring is substituted at the 2 and 5 positions with methyl groups, and at the 1 position with a methanesulfonyl group .Wissenschaftliche Forschungsanwendungen

Microbial Metabolism of Methanesulfonic Acid Methanesulfonic acid, closely related to 1-Methanesulfonyl-2,5-dimethylpiperazine, is utilized by various aerobic bacteria as a sulfur source for growth. This acid plays a significant role in the biogeochemical cycling of sulfur, and specialized methylotrophs use it as a carbon and energy substrate (Kelly & Murrell, 1999).

Conformational Properties of Structurally Rigid Polyamides The impact of methanesulfonic acid (MSA) on the circular dichroism spectra of stereoregular polyamides was examined. This study provides insights into the conformational properties and optical properties of these polymers, which are key to understanding their structural behavior (Montaudo & Overberger, 1973).

Quantitation of Hydroxyl Radical Research involving the reaction of hydroxyl radicals with dimethyl sulfoxide (DMSO) to produce methane sulfinic acid demonstrates the potential for using DMSO as a quantitative molecular probe for hydroxyl radicals in aqueous systems (Steiner & Babbs, 1990).

Electrospray Mass Spectrometry with Hydrophobic Compounds The use of dimethyl sulfoxide (DMSO) in electrospray ionization for the analysis of hydrophobic compounds highlights the utility of DMSO and its related compounds in analytical chemistry, especially for improving solubility and obtaining quality electrospray spectra (Szabó & Kele, 2001).

Impacts of Methanesulfonate on Cloud Condensation Nucleation Activity Studies on methanesulfonate, a product of dimethyl sulfide oxidation and related to this compound, have shown its significant impact on the cloud condensation nucleation activity of marine aerosol. This research helps understand the role of such compounds in atmospheric processes and climate modeling (Tang et al., 2019).

Formation of Methane Sulfinic Acid in Gas-phase Oxidation The formation of methane sulfinic acid from the OH-radical gas-phase oxidation of dimethyl sulfoxide (DMSO) has been observed, indicating its role as a primary reaction product in atmospheric chemistry. This research provides insights into the mechanisms of atmospheric oxidation of sulfur-containing compounds (Arsene et al., 2002).

Safety and Hazards

The safety information for 1-Methanesulfonyl-2,5-dimethylpiperazine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-6-5-9(12(3,10)11)7(2)4-8-6/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNJCFUNSWHJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682866.png)

![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)

![(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2682869.png)

![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)

![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)

![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)